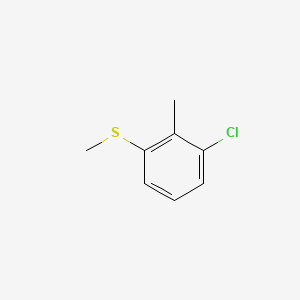

3-Chloro-2-methylphenyl methyl sulfide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methylphenyl methyl sulfide typically involves the reaction of 2,6-dichlorotoluene with sodium thiomethoxide . The reaction proceeds under controlled conditions to yield the desired product with high purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-2-methylphenyl methyl sulfide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

Reduction: The compound can be reduced to form thiols.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted phenyl methyl sulfides.

Aplicaciones Científicas De Investigación

Scientific Research Applications

3-Chloro-2-methylphenyl methyl sulfide is utilized in various fields:

1. Organic Synthesis:

- Acts as an intermediate in the preparation of (alkylthio)(haloalkyl)benzenes, which are valuable in creating complex organic molecules .

2. Biological Studies:

- Investigated for its interactions with biological molecules, particularly its effects on enzymatic activities. It can function as both an enzyme inhibitor and activator, influencing metabolic pathways .

3. Medicinal Chemistry:

- Ongoing research explores its potential as a pharmacological agent, especially in enzyme inhibition, which could lead to novel therapeutic strategies.

4. Environmental Applications:

- Used in producing chemicals aimed at environmental management and renewable energy solutions.

Research indicates that this compound exhibits notable biological activities:

Antimicrobial Properties:

- Demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Anticancer Potential:

- In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), indicating its potential as a chemotherapeutic agent.

| Study | Cell Line | Effect Observed |

|---|---|---|

| Study A | MCF7 | Induction of apoptosis at high concentrations |

| Study B | HeLa | Inhibition of cell proliferation |

Toxicological Aspects

Despite its potential benefits, this compound is associated with toxicity. It is harmful if swallowed or inhaled and can cause skin irritation upon contact. Understanding its toxicological profile is essential for safe handling in research contexts .

Case Study on Antimicrobial Activity

A study highlighted the compound's significant inhibition of bacterial growth, reinforcing its potential use in developing antimicrobial agents.

Case Study on Anticancer Activity

In a controlled study involving MCF7 breast cancer cells, varying concentrations of the compound led to a dose-dependent increase in apoptosis markers, suggesting its viability as a chemotherapeutic agent.

Applications in Industry

Beyond research applications, this compound is relevant in various industrial contexts:

Mecanismo De Acción

At the molecular level, 3-Chloro-2-methylphenyl methyl sulfide exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and reaction context. The compound’s mechanism of action involves binding to the active sites of enzymes, thereby altering their activity and affecting metabolic pathways.

Comparación Con Compuestos Similares

- 1-Chloro-2-methyl-3-methylsulfanylbenzene

- 2-Methyl-3-chlorothioanisole

- 2-Chloro-6-methylthiotoluene

Comparison: 3-Chloro-2-methylphenyl methyl sulfide is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. Compared to similar compounds, it exhibits distinct chemical properties and reactivity profiles, making it valuable in specific synthetic applications .

Actividad Biológica

3-Chloro-2-methylphenyl methyl sulfide (CAS No. 82961-52-2) is a compound with significant biological relevance, particularly in the fields of medicinal chemistry and toxicology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Molecular Formula: CHClS

Molecular Weight: 174.68 g/mol

This compound features a chlorinated aromatic ring, which enhances its reactivity and biological interactions. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, leading to the formation of sulfoxides, sulfones, and thiols respectively .

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through various mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor or activator for specific enzymes by binding to their active sites. This interaction can alter metabolic pathways, affecting cellular functions .

- Reactivity with Nucleophiles: The presence of the sulfur atom allows for nucleophilic substitution reactions, which can modify other biomolecules and influence their activity .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest it may inhibit bacterial growth through mechanisms involving cell membrane disruption or enzyme inhibition .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

| Study | Cell Line | Effect Observed |

|---|---|---|

| Study A | MCF7 | Induction of apoptosis at high concentrations |

| Study B | HeLa | Inhibition of cell proliferation |

Toxicological Aspects

While this compound has potential therapeutic applications, it is also associated with toxicity. It is considered harmful if swallowed or inhaled and can cause skin irritation upon contact . Understanding its toxicological profile is crucial for safe handling and application in research.

Case Studies

-

Case Study on Antimicrobial Activity:

A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, suggesting strong antimicrobial potential. -

Case Study on Anticancer Activity:

In a controlled study involving MCF7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers, indicating its potential as a chemotherapeutic agent.

Applications in Research and Industry

This compound is not only relevant in pharmacological contexts but also finds applications in:

Propiedades

IUPAC Name |

1-chloro-2-methyl-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMYJMZVOFQIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564198 | |

| Record name | 1-Chloro-2-methyl-3-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82961-52-2 | |

| Record name | 1-Chloro-2-methyl-3-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82961-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-methyl-3-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.